

Technical Support Center: Optimizing Reaction Conditions for Cyclopentylmethanamine Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Cyclopentylmethanamine**

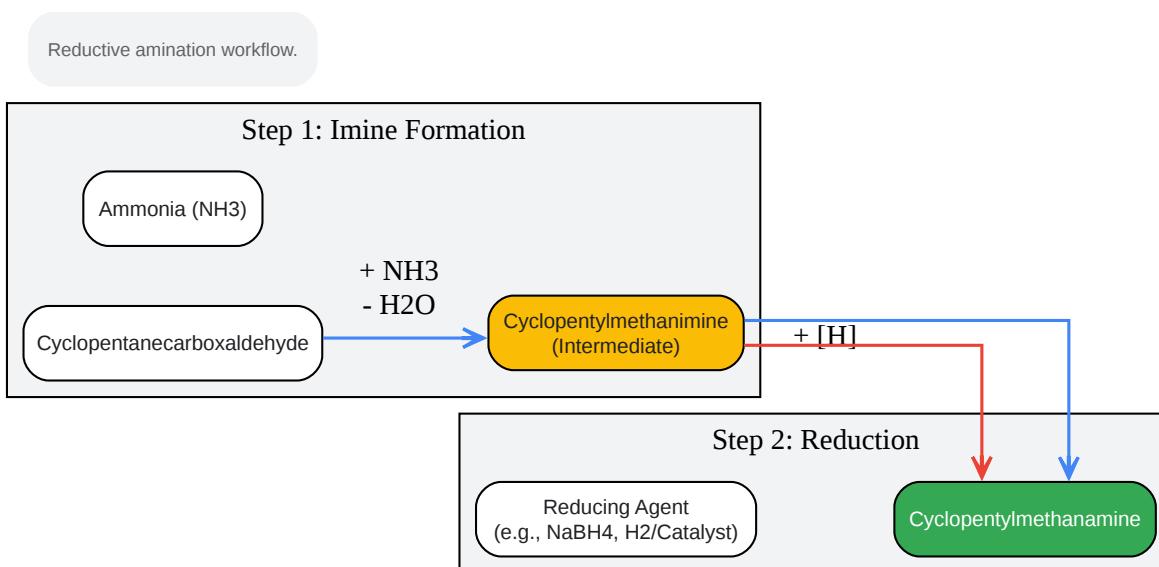
Cat. No.: **B1347104**

[Get Quote](#)

Welcome to the comprehensive technical support guide for the synthesis of **Cyclopentylmethanamine**. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.

I. Strategic Approaches to Cyclopentylmethanamine Synthesis

The synthesis of **Cyclopentylmethanamine** (also known as (Cyclopentylmethyl)amine) can be efficiently achieved through two primary strategic routes:


- Reductive Amination of Cyclopentanecarboxaldehyde: This method involves the reaction of cyclopentanecarboxaldehyde with an ammonia source, followed by the reduction of the intermediate imine.
- Reduction of Cyclopentanecarbonitrile: This approach entails the reduction of the nitrile group of cyclopentanecarbonitrile to the corresponding primary amine.

This guide will delve into the intricacies of both pathways, offering detailed protocols, troubleshooting advice, and a comparative analysis to aid in selecting the most suitable method for your specific needs.

II. Route 1: Reductive Amination of Cyclopentanecarboxaldehyde

Reductive amination is a versatile and widely used method for the formation of amines from carbonyl compounds.^[1] The reaction proceeds through the in situ formation of an imine, which is then reduced to the amine.^[2]

Reaction Pathway: Reductive Amination

[Click to download full resolution via product page](#)

Caption: Reductive amination workflow.

Frequently Asked Questions (FAQs): Reductive Amination

Q1: What are the common sources of ammonia for this reaction?

A1: Anhydrous ammonia, ammonium acetate, or a solution of ammonia in an alcohol (e.g., methanol) are typically used. The choice depends on the specific reducing agent and reaction

conditions. Ammonium acetate can be advantageous as it also acts as a buffer to maintain a suitable pH for imine formation.

Q2: What is the optimal pH for reductive amination, and why is it important?

A2: The optimal pH for most reductive aminations is mildly acidic, typically between 4 and 7.[\[1\]](#) This is a critical parameter because:

- Acidic conditions (pH < 4): Protonation of the amine starting material reduces its nucleophilicity, hindering the initial attack on the carbonyl carbon.
- Neutral to slightly acidic conditions (pH 4-7): This range facilitates the protonation of the hydroxyl group in the hemiaminal intermediate, promoting the elimination of water to form the imine.
- Basic conditions (pH > 7): The rate of imine formation is significantly reduced due to the lack of protonation of the hemiaminal intermediate.

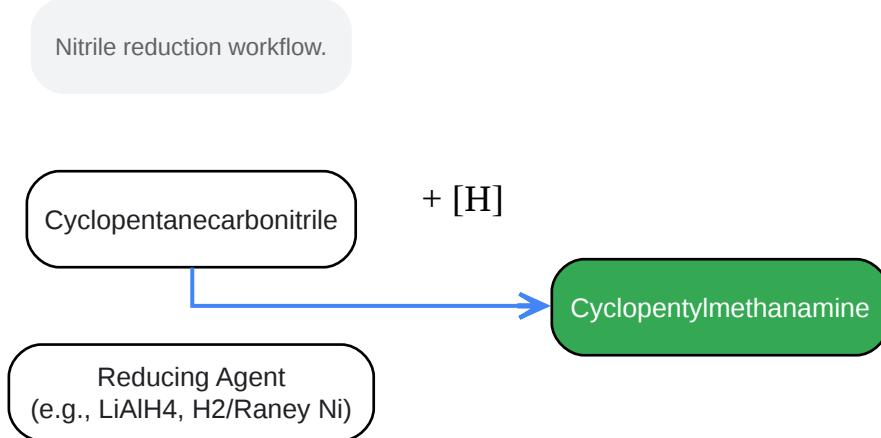
Q3: Which reducing agents are most effective for this transformation?

A3: The choice of reducing agent is crucial for selectivity and yield. Common choices include:

- Sodium Borohydride (NaBH_4): A cost-effective and versatile reducing agent. However, it can also reduce the starting aldehyde, so it's often added after allowing sufficient time for imine formation.[\[3\]](#)
- Sodium Cyanoborohydride (NaBH_3CN): Milder than NaBH_4 , it is selective for the reduction of the iminium ion over the carbonyl group, allowing for a one-pot reaction.[\[4\]](#) However, it is toxic and can release hydrogen cyanide gas, requiring careful handling.
- Sodium Triacetoxyborohydride (STAB): A mild and highly selective reagent that is particularly effective for a wide range of substrates and is often the reagent of choice for its high yields and fewer side products.[\[3\]](#)
- Catalytic Hydrogenation ($\text{H}_2/\text{Catalyst}$): Using catalysts like Palladium on Carbon (Pd/C) or Raney Nickel is a "greener" alternative, with water as the only byproduct. This method requires specialized equipment for handling hydrogen gas.[\[1\]](#)

Reducing Agent	Advantages	Disadvantages	Typical Solvent
NaBH ₄	Inexpensive, readily available	Can reduce the starting aldehyde	Methanol, Ethanol
NaBH ₃ CN	Selective for imine/iminium ion	Toxic, potential for HCN gas release	Methanol
NaBH(OAc) ₃ (STAB)	Highly selective, mild, high yields	More expensive, water-sensitive	Dichloromethane (DCM), 1,2-Dichloroethane (DCE)
H ₂ /Catalyst	"Green" (water is the only byproduct)	Requires specialized hydrogenation equipment	Methanol, Ethanol

Troubleshooting Guide: Reductive Amination


Issue	Potential Cause(s)	Troubleshooting Steps & Rationale
Low Yield of Cyclopentylmethanamine	<p>1. Incomplete imine formation: Incorrect pH, insufficient reaction time. 2. Reduction of starting aldehyde: Non-selective reducing agent used. 3. Hydrolysis of the imine: Presence of excess water.</p>	<p>1. Optimize pH: Adjust the pH to 4-7 using a mild acid like acetic acid. Monitor imine formation by TLC or ^1H NMR before adding the reducing agent.^[5] 2. Use a selective reducing agent: Switch to $\text{NaBH}(\text{OAc})_3$ (STAB) or NaBH_3CN. If using NaBH_4, ensure imine formation is complete before its addition.^[3] 3. Use a dehydrating agent: Add molecular sieves to the reaction mixture to remove water formed during imine formation.</p>
Formation of Secondary Amine (Bis-alkylation)	<p>The primary amine product reacts with another molecule of the aldehyde.</p>	<p>Use a stepwise procedure: first, form the imine, then add the reducing agent. This minimizes the time the product amine is in the presence of the aldehyde.^[1]</p>
Presence of Cyclopentanemethanol in the Product	<p>The starting aldehyde was reduced by the reducing agent.</p>	<p>This is common when using less selective reducing agents like NaBH_4. Switch to a more selective reagent like STAB or ensure complete imine formation before adding NaBH_4.^[3]</p>
Reaction Stalls or is Sluggish	<p>1. Low reaction temperature. 2. Steric hindrance. 3. Poor quality of reagents.</p>	<p>1. Gently heat the reaction: Some reductive aminations require mild heating to proceed to completion. Monitor the</p>

reaction closely to avoid side reactions. 2. Use a Lewis acid catalyst: For sterically hindered substrates, adding a Lewis acid like $\text{Ti}(\text{iPrO})_4$ or ZnCl_2 can enhance the electrophilicity of the carbonyl carbon.[3] 3. Verify reagent quality: Ensure all reagents, especially the reducing agent, are fresh and have been stored correctly.

III. Route 2: Reduction of Cyclopentanecarbonitrile

The reduction of a nitrile to a primary amine is a robust and high-yielding transformation. This method is particularly advantageous if cyclopentanecarbonitrile is a readily available starting material.

Reaction Pathway: Nitrile Reduction

[Click to download full resolution via product page](#)

Caption: Nitrile reduction workflow.

Frequently Asked Questions (FAQs): Nitrile Reduction

Q1: What are the most common reagents for reducing nitriles to primary amines?

A1: The two most prevalent and effective methods are:

- Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that readily reduces nitriles to primary amines. The reaction is typically performed in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF).[\[6\]](#)
- Catalytic Hydrogenation with Raney Nickel: This method involves the use of hydrogen gas in the presence of a Raney Nickel catalyst. It is often preferred in industrial settings due to its lower cost and easier workup.[\[7\]](#)

Q2: What are the safety considerations when using LiAlH₄ or Raney Nickel?

A2: Both reagents require careful handling:

- LiAlH₄: It is highly reactive with water and protic solvents, producing flammable hydrogen gas. Reactions must be conducted under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon). The workup procedure involves the cautious addition of water and/or a base to quench the excess reagent.[\[8\]](#)[\[9\]](#)
- Raney Nickel: It is pyrophoric when dry and can ignite spontaneously in air. It is typically supplied and handled as a slurry in water. Care must be taken to not let the catalyst dry out during filtration.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Q3: Can other reducing agents be used?

A3: While LiAlH₄ and catalytic hydrogenation are the most common, other reagents like borane-tetrahydrofuran complex (BH₃·THF) can also be used for the reduction of nitriles.

Reducing Agent	Advantages	Disadvantages	Typical Solvent
LiAlH ₄	High yields, effective for a wide range of nitriles	Highly reactive with water, requires anhydrous conditions	Diethyl ether, THF
H ₂ /Raney Nickel	Cost-effective, "greener"	Pyrophoric catalyst, requires hydrogenation equipment	Ethanol, Methanol
BH ₃ ·THF	Milder than LiAlH ₄	Can be less reactive for some nitriles	THF

Troubleshooting Guide: Nitrile Reduction

Issue	Potential Cause(s)	Troubleshooting Steps & Rationale
Low Yield of Cyclopentylmethanamine	<p>1. Incomplete reduction: Insufficient reducing agent, deactivated catalyst, insufficient reaction time or pressure (for hydrogenation).</p> <p>2. Hydrolysis of intermediate imine: During workup of LiAlH₄ reduction.</p>	<p>1. Increase reducing agent/catalyst: Use a slight excess of LiAlH₄. For hydrogenation, ensure the Raney Nickel is active and increase hydrogen pressure or reaction time.</p> <p>2. Careful workup: Follow a well-established quenching procedure for LiAlH₄ (e.g., Fieser workup) to avoid the formation of aluminum hydroxide emulsions that can trap the product.</p>
Formation of Secondary and Tertiary Amines	The primary amine product reacts with the intermediate imine.	This is more common in catalytic hydrogenation. Adding ammonia to the reaction mixture can suppress the formation of secondary and tertiary amines by shifting the equilibrium towards the primary amine. [13]
Reaction with LiAlH ₄ is violent or uncontrollable	Reagent added too quickly, or presence of moisture in the solvent or glassware.	Ensure all glassware is oven-dried and the solvent is anhydrous. Add the LiAlH ₄ portion-wise at a controlled rate, often at a reduced temperature (e.g., 0 °C). [8]
Raney Nickel catalyst appears inactive	Catalyst has been exposed to air and oxidized, or has been poisoned.	Use fresh Raney Nickel slurry. Ensure the catalyst is not allowed to dry during handling and transfer. [10] [11]

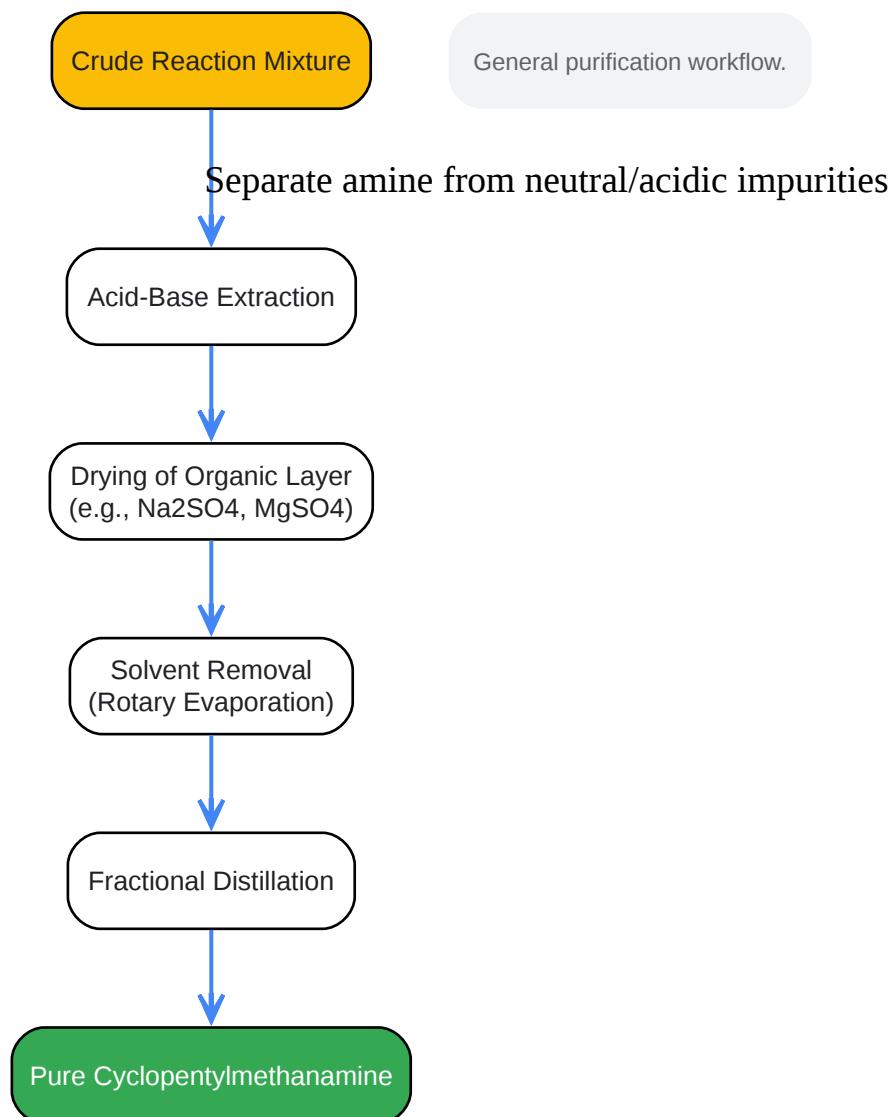
IV. Synthesis of Starting Materials

The availability and purity of the starting materials, cyclopentanecarboxaldehyde and cyclopentanecarbonitrile, are crucial for the success of the overall synthesis.

Synthesis of Cyclopentanecarboxaldehyde

Cyclopentanecarboxaldehyde is commonly prepared by the oxidation of cyclopentanemethanol.

Oxidation Method	Reagent(s)	Typical Yield	Advantages	Disadvantages
Swern Oxidation	DMSO, Oxalyl chloride, Triethylamine	>90%	Mild conditions, high yield, avoids toxic metals.[14] [15]	Malodorous dimethyl sulfide byproduct, requires low temperatures (-78 °C).[12][14]
PCC Oxidation	Pyridinium chlorochromate (PCC)	~85%	Mild, selective oxidation to the aldehyde.[16]	Chromium-based reagent (toxic), can form a tar-like byproduct that complicates cleanup.[3][17]


Synthesis of Cyclopentanecarbonitrile

Cyclopentanecarbonitrile is typically synthesized via a nucleophilic substitution reaction.

Reaction	Substrate	Reagent(s)	Typical Yield	Considerations
Nucleophilic Substitution	Cyclopentyl bromide	Sodium cyanide (NaCN) or Potassium cyanide (KCN)	>80%	The reaction is often performed in a polar aprotic solvent like DMSO or DMF to enhance the nucleophilicity of the cyanide ion. [8] [18]
Phase Transfer Catalysis	Cyclopentyl bromide	NaCN, Phase Transfer Catalyst (e.g., TBAB)	>90%	Using a phase transfer catalyst can improve the reaction rate and yield, especially for less reactive halides. [19] [20]

V. Purification and Characterization

Purification Workflow

[Click to download full resolution via product page](#)

Caption: General purification workflow.

Troubleshooting Purification

Issue	Potential Cause(s)	Troubleshooting Steps & Rationale
Emulsion formation during extraction	High concentration of salts or surfactants.	Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength and help break the emulsion.
Product loss during workup	Incomplete extraction, or product is partially water-soluble.	Perform multiple extractions with the organic solvent. Ensure the pH of the aqueous layer is sufficiently basic (>10) to ensure the amine is in its free base form and more soluble in the organic layer.
Difficulty separating product from starting material by distillation	Boiling points are too close.	If distillation is ineffective, consider column chromatography on silica gel treated with a small amount of triethylamine to prevent streaking of the amine product. Alternatively, reversed-phase chromatography can be used.

Characterization

- ^1H and ^{13}C NMR Spectroscopy: Provides definitive structural confirmation of the final product.
- Gas Chromatography-Mass Spectrometry (GC-MS): Confirms the purity and molecular weight of the product. The mass spectrum of primary amines often shows a characteristic fragmentation pattern, including a base peak resulting from the cleavage of the β -bond.[21]
- Infrared (IR) Spectroscopy: The presence of N-H stretching bands in the region of 3300-3500 cm^{-1} is indicative of the primary amine.

VI. Experimental Protocols

Protocol 1: Synthesis of Cyclopentylmethanamine via Reductive Amination

Step A: Imine Formation

- In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclopentanecarboxaldehyde (1.0 eq) in methanol (5-10 mL per gram of aldehyde).
- Add a solution of ammonia in methanol (7N, 1.5 eq) to the aldehyde solution.
- Add acetic acid dropwise until the pH is between 5 and 6.
- Stir the mixture at room temperature for 2 hours. Monitor the formation of the imine by TLC or ^1H NMR.

Step B: Reduction

- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add sodium borohydride (NaBH_4) (1.5 eq) in small portions, ensuring the temperature remains below 10 °C.
- After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete as monitored by TLC or GC-MS.

Step C: Workup and Purification

- Carefully quench the reaction by the slow addition of water.
- Concentrate the mixture under reduced pressure to remove most of the methanol.
- Add 1M HCl to the residue until the pH is ~2, then wash with diethyl ether to remove any unreacted aldehyde.
- Basify the aqueous layer with 3M NaOH until the pH is >10.
- Extract the aqueous layer with dichloromethane (3 x volume).

- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by fractional distillation.

Protocol 2: Synthesis of Cyclopentylmethanamine via Nitrile Reduction with LiAlH₄

Safety Note: This reaction must be performed under an inert atmosphere (nitrogen or argon) in a fume hood. All glassware must be oven-dried.

- To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a suspension of LiAlH₄ (1.2 eq) in anhydrous diethyl ether.
- Cool the suspension to 0 °C in an ice bath.
- Slowly add a solution of cyclopentanecarbonitrile (1.0 eq) in anhydrous diethyl ether via the dropping funnel.
- After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
- Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.
- Stir the resulting mixture vigorously for 30 minutes until a white granular precipitate forms.
- Filter the precipitate and wash it thoroughly with diethyl ether.
- Combine the filtrate and the ether washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by fractional distillation.

VII. References

- GCMS Section 6.15 - Whitman People. (n.d.). Retrieved from --INVALID-LINK--

- Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. (n.d.). International Journal of Innovative Research in Science, Engineering and Technology. Retrieved from --INVALID-LINK--
- The reaction of cyclopentyl bromide with sodium cyanide to give cyclopent.. - Filo. (2024, June 1). Retrieved from --INVALID-LINK--
- Process for making organic products and improving the quality of non-product streams using phase transfer catalysis. (n.d.). Google Patents. Retrieved from --INVALID-LINK--
- Nitrile Synthesis: Kolbe, Acid, Aromatic Techniques. (2023, October 20). StudySmarter. Retrieved from --INVALID-LINK--
- Phase Transfer Catalyses: Preparation of Alkyl Cyanides. (1975). SciSpace. Retrieved from - -INVALID-LINK--
- Industrial Phase-Transfer Catalysis. (n.d.). Retrieved from --INVALID-LINK--
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 8). Retrieved from --INVALID-LINK--
- Material Safety Data Sheet - Raney nickel, activated catalyst 50% slurry in water. (n.d.). Cole-Parmer. Retrieved from --INVALID-LINK--
- Safety, Storage, Shelf Life, Handling and Disposal. (n.d.). Vineeth Precious Catalysts Pvt. Ltd. Retrieved from --INVALID-LINK--
- Swern oxidation. (n.d.). Wikipedia. Retrieved from --INVALID-LINK--
- Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--
- Cyclopentanecarbonitrile | 4254-02-8. (n.d.). Benchchem. Retrieved from --INVALID-LINK--
- Preparation of Nitriles. (n.d.). Chemistry Steps. Retrieved from --INVALID-LINK--
- 20.7 Chemistry of Nitriles. (n.d.). Organic Chemistry: A Tenth Edition – OpenStax adaptation. Retrieved from --INVALID-LINK--

- Answer those following questions. a) Assuming an SN1 pathway, draw the mechanism for the reaction of cyclopentyl bromide with the cyanide anion (-CN) to yield cyclopentyl cyanide as the organic product. (2021, July 1). Chegg. Retrieved from --INVALID-LINK--
- Reagent Friday: PCC (Pyridinium Chlorochromate). (2011, September 9). Master Organic Chemistry. Retrieved from --INVALID-LINK--
- the preparation of nitriles. (n.d.). Chemguide. Retrieved from --INVALID-LINK--
- Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). Retrieved from --INVALID-LINK--
- Reductive Amination - Common Conditions. (n.d.). Retrieved from --INVALID-LINK--
- Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry. Retrieved from --INVALID-LINK--
- What's wrong with my reductive amination? I barely got any product. (2025, February 13). Reddit. Retrieved from --INVALID-LINK--
- Lithium aluminium hydride (LiAlH 4) - LAH - Reduction-Mechanism. (n.d.). AdiChemistry. Retrieved from --INVALID-LINK--
- Oxidation of Cyclopentylmethanol Using Pyridinium Chlorochromate (PCC). (2009, October 21). YouTube. Retrieved from --INVALID-LINK--
- Swern oxidation. (n.d.). chemeurope.com. Retrieved from --INVALID-LINK--
- PCC Oxidation Mechanism. (n.d.). Chemistry Steps. Retrieved from --INVALID-LINK--
- Swern Oxidation of Alcohols To Aldehydes and Ketones. (n.d.). Master Organic Chemistry. Retrieved from --INVALID-LINK--
- Reductive amination. (n.d.). Wikipedia. Retrieved from --INVALID-LINK--
- Indicative fragment patterns on mass spectra identification. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

- Swern Oxidation. (n.d.). Alfa Chemistry. Retrieved from --INVALID-LINK--
- Selective Hydrogenation of Butyronitrile over Raney-Metals. (n.d.). Retrieved from --INVALID-LINK--
- Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. (2023, February 25). YouTube. Retrieved from --INVALID-LINK--
- The reaction of cyclopentyl bromide with sodium cyanide to give cyclopent.. - Filo. (2025, May 3). Retrieved from --INVALID-LINK--
- Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved from --INVALID-LINK--
- Cyclopentane synthesis. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--
- 6.5: Amine Fragmentation. (2022, July 3). Chemistry LibreTexts. Retrieved from --INVALID-LINK--
- nucleophilic substitution - halogenoalkanes and cyanide ions. (n.d.). Chemguide. Retrieved from --INVALID-LINK--
- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from --INVALID-LINK--
- Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. (n.d.). Beilstein Journals. Retrieved from --INVALID-LINK--
- Swern Oxidation | Named Reactions | Organic Chemistry Lessons. (2020, December 5). YouTube. Retrieved from --INVALID-LINK--
- Swern Oxidation. (2019, July 10). Retrieved from --INVALID-LINK--
- Pyridinium chlorochromate (PCC) has been found to be select- ive reagent for the oxidative cleavage of enol ethers to esters or. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
- Cyclopentanecarbonitrile - Cyanocyclopentane, Cyclopentyl cyanide. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--

- New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses. (n.d.). Scirp.org. Retrieved from --INVALID-LINK--
- Process for preparing cyclopentyl bromide. (n.d.). Google Patents. Retrieved from --INVALID-LINK--
- Devise an approach for the synthesis of cyclopentylmethanol from methylenecyclopentane and any other required reagents. (n.d.). Pearson. Retrieved from --INVALID-LINK--

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Swern Oxidation [organic-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. US2480990A - Preparation of cyclopentane carboxaldehydes and derivatives thereof - Google Patents [patents.google.com]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. brainly.com [brainly.com]
- 12. Swern oxidation - Wikipedia [en.wikipedia.org]
- 13. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. glaserr.missouri.edu [glaserr.missouri.edu]
- 16. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]
- 19. ijirset.com [ijirset.com]
- 20. US6846946B2 - Process for making organic products and improving the quality of non-product streams using phase transfer catalysis - Google Patents [patents.google.com]
- 21. GCMS Section 6.15 [people.whitman.edu]
- To cite this document: BenchChem. [Technical Support Center: Optimizing Reaction Conditions for Cyclopentylmethanamine Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1347104#optimizing-reaction-conditions-for-cyclopentylmethanamine-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com